Eutypine
Overview
Description
Eutypine is a secondary metabolite produced by the fungus Eutypa lata, which is the causative agent of Eutypa dieback in grapevines. This compound is known for its phytotoxic properties, which contribute to the disease symptoms observed in infected plants. This compound has a phenolic structure with an aldehyde group, making it a potent elicitor of plant defense mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of eutypine involves several steps, starting from commercially available precursors. One common method involves the alkylation of a phenolic compound followed by oxidation to introduce the aldehyde group. The reaction conditions typically require the use of strong bases and oxidizing agents to achieve the desired product .
Industrial Production Methods
the synthesis methods developed in research laboratories can be scaled up for industrial purposes, involving similar reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Eutypine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form eutypinic acid.
Reduction: The aldehyde group in this compound can be reduced to form eutypinol.
Substitution: The phenolic hydroxyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Eutypinic acid
Reduction: Eutypinol
Substitution: Various substituted phenolic derivatives
Scientific Research Applications
Eutypine has several scientific research applications, including:
Plant Pathology: Studying the role of this compound in Eutypa dieback helps in understanding plant-pathogen interactions and developing disease management strategies.
Biochemistry: This compound is used to investigate the detoxification mechanisms in plants, particularly the role of aldehyde reductases.
Phytochemistry: Research on this compound contributes to the broader understanding of secondary metabolites and their ecological roles.
Mechanism of Action
Eutypine exerts its effects primarily through its phenolic structure and aldehyde group. It activates plant defense mechanisms by inducing extracellular alkalinization and the expression of defense-related genes. The aldehyde group is crucial for its activity, as its reduction to an alcohol significantly diminishes its ability to trigger defense responses . This compound interacts with specific receptors on the plant cell membrane, leading to calcium influx and activation of signaling pathways involved in plant immunity .
Comparison with Similar Compounds
Eutypine is structurally similar to other secondary metabolites produced by Eutypa lata, such as eutypinol, eulatinol, and siccayne. this compound is unique in its ability to activate plant defense mechanisms, whereas the other compounds have different modes of action. For example:
Eutypinol: Lacks the aldehyde group and is less effective in inducing defense responses.
Eulatinol: Similar structure but different side chains, leading to varied biological activities.
Siccayne: Another related compound with distinct effects on plant cells.
This compound’s unique combination of a phenolic ring and an aldehyde group makes it a potent elicitor of plant defense, distinguishing it from its analogs .
Properties
IUPAC Name |
4-hydroxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-9(2)3-5-11-7-10(8-13)4-6-12(11)14/h4,6-8,14H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCYVTIQMNZUCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C#CC1=C(C=CC(=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60153107 | |
Record name | Eutypine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60153107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121007-17-8 | |
Record name | Eutypine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121007-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eutypine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121007178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eutypine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60153107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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